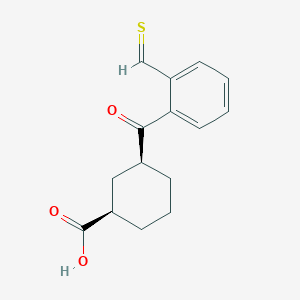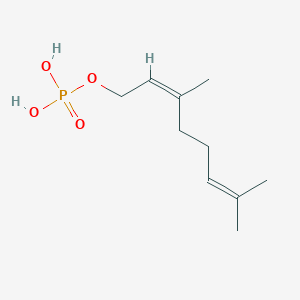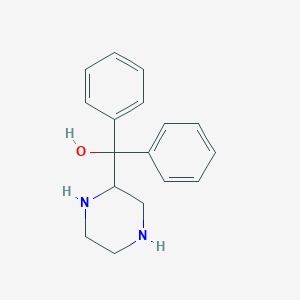![molecular formula C7H6N2OS B12850925 6-Methoxythiazolo[5,4-b]pyridine](/img/no-structure.png)
6-Methoxythiazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxythiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazole and pyridine family. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields, including medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxythiazolo[5,4-b]pyridine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields 5-methoxythiazolo[5,4-b]pyridin-2-amine as the target product . The reaction conditions are crucial for the successful formation of the thiazole ring, and the use of specific reagents like lithium bromide and bromine ensures the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions and ensure the availability of high-purity starting materials to achieve consistent yields and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxythiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the thiazole or pyridine rings.
Applications De Recherche Scientifique
6-Methoxythiazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Methoxythiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. It has been reported to exhibit strong inhibitory activity against certain enzymes, such as PI3kα, with an IC50 of 3.6 nM . This inhibition can lead to various biological effects, including the suppression of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
6-Methoxythiazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrano[2,3-d]thiazoles: These compounds have a fused pyran ring, which can alter their reactivity and applications.
Thiazolo[5,4-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, resulting in different pharmacological activities.
Propriétés
Formule moléculaire |
C7H6N2OS |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
6-methoxy-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-5-2-6-7(8-3-5)11-4-9-6/h2-4H,1H3 |
Clé InChI |
DJZZIEPFYRJIRH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(N=C1)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










